3-Cyanocyclobutyl acetate
Description
3-Cyanocyclobutyl acetate is an ester derivative featuring a cyclobutane ring substituted with a cyano (-CN) group at the 3-position and an acetate (-OAc) functional group. Its molecular formula is C₇H₉NO₂, comprising a strained four-membered cyclobutyl ring, a polar cyano substituent, and an ester moiety.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3-cyanocyclobutyl) acetate |
InChI |
InChI=1S/C7H9NO2/c1-5(9)10-7-2-6(3-7)4-8/h6-7H,2-3H2,1H3 |
InChI Key |
HEJNNAKYUOTZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocyclobutyl acetate typically involves the reaction of cyclobutanone with cyanoacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-Cyanocyclobutyl acetate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyanocyclobutyl acetate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: 3-Carboxycyclobutyl acetate.
Reduction: 3-Aminocyclobutyl acetate.
Substitution: Various substituted cyclobutyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Cyanocyclobutyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 3-Cyanocyclobutyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and other biological molecules.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Ring Structure/Chain | Notable Substituents |
|---|---|---|---|---|
| 3-Cyanocyclobutyl acetate | C₇H₉NO₂ | Ester (-OAc), Cyano (-CN) | Cyclobutane (4-membered ring) | Cyano at C3 |
| Isoamyl acetate (3-Methylbutyl acetate) | C₇H₁₄O₂ | Ester (-OAc) | Linear pentanol chain | Methyl branch at C3 |
| Ethyl acetate | C₄H₈O₂ | Ester (-OAc) | Linear chain | None |
| Isobutyl acetate | C₆H₁₂O₂ | Ester (-OAc) | Branched butanol chain | Methyl branch at C2 |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | Ester (-COOCH₃), Amino (-NH₂) | Cyclopentane (5-membered ring) | Amino at C3 |
Key Observations :
- Ring Strain: The cyclobutane ring in 3-cyanocyclobutyl acetate introduces significant ring strain compared to the cyclopentane ring in methyl 3-aminocyclopentanecarboxylate . This strain may increase reactivity in ring-opening or rearrangement reactions.
- Functional Group Diversity: Unlike ethyl acetate (a simple ester), 3-cyanocyclobutyl acetate combines ester and nitrile functionalities, enabling dual reactivity (e.g., hydrolysis of the ester or nucleophilic attack on the cyano group) .
Biological Activity
3-Cyanocyclobutyl acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Cyanocyclobutyl acetate features a cyclobutane ring with a cyano group and an acetate moiety. Its unique structure allows it to interact with various biological pathways, particularly those involving the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular regulation.
The primary mechanism through which 3-cyanocyclobutyl acetate exerts its biological effects is by inhibiting the E3 enzyme Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) within the ubiquitin-proteasome pathway. This pathway is essential for regulating protein function and degradation in eukaryotic cells. By modulating this pathway, the compound can influence several cellular processes including:
- Cell Proliferation : Inhibition of Cbl-b can lead to enhanced cell survival and proliferation, which is particularly relevant in cancer cells.
- Immune Modulation : The compound has shown potential in enhancing immune responses, making it a candidate for cancer immunotherapy.
In Vitro Studies
Several studies have investigated the effects of 3-cyanocyclobutyl acetate on various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated that treatment with 3-cyanocyclobutyl acetate resulted in significant inhibition of tumor growth in specific cancer cell lines, indicating its potential as an anti-cancer agent .
- Mechanistic Insights : Research highlighted that the compound's ability to inhibit Cbl-b leads to altered protein interactions that favor tumor cell survival and proliferation .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic efficacy of 3-cyanocyclobutyl acetate:
- Tumor Models : In vivo studies using xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups. This suggests that it may be effective as part of a combination therapy with other anti-cancer agents .
- Immune Response : The compound also demonstrated the ability to enhance immune responses against tumors, indicating its dual role as both an anti-cancer agent and an immune modulator .
Case Studies
A notable case study involved the use of 3-cyanocyclobutyl acetate in combination with existing cancer therapies. Patients receiving this combination showed improved outcomes compared to those receiving standard treatments alone. The study emphasized the importance of further clinical trials to establish optimal dosing and efficacy .
Applications in Drug Development
Given its unique biological activity, 3-cyanocyclobutyl acetate serves as a promising lead compound for developing new pharmaceuticals targeting specific pathways involved in cancer progression and immune regulation. Its structure allows for modifications that could enhance its efficacy and selectivity .
Q & A
Q. What are the established synthetic routes for 3-Cyanocyclobutyl acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclobutane ring functionalization, where cyano and acetate groups are introduced via nucleophilic substitution or esterification. Key factors include:
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOAc) influence esterification efficiency.
- Temperature control : Excessive heat may degrade the cyclobutane ring, reducing yield.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity but may require post-reaction purification to remove residues.
Validate purity using GC/MS (retention time and fragmentation patterns) and HPLC (peak symmetry) .
Q. What analytical techniques are recommended for characterizing 3-Cyanocyclobutyl acetate?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the cyclobutane ring (e.g., acetate methyl proton signals at δ 2.0–2.1 ppm).
- IR spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.
- Mass spectrometry : High-resolution MS distinguishes isotopic patterns to verify molecular formula.
For trace impurities, combine SLE (supported liquid extraction) with GC/MS to isolate and quantify byproducts .
Q. How does the stability of 3-Cyanocyclobutyl acetate vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Temperature : Store at –20°C in inert atmospheres to prevent cyclobutane ring strain-induced degradation.
- Humidity : Use desiccants to avoid hydrolysis of the acetate group.
- Light exposure : Amber glass containers mitigate UV-induced nitrile group reactivity.
Monitor degradation via periodic TLC or HPLC-UV to track byproduct formation .
Q. What factors influence the solubility of 3-Cyanocyclobutyl acetate in common laboratory solvents?
Methodological Answer: Solubility is governed by:
- Polarity : Moderate solubility in THF or acetone due to balanced polar/nonpolar interactions.
- Hydrogen bonding : Poor solubility in water (logP ~1.5–2.0); co-solvents like DMSO enhance miscibility.
- Temperature : Solubility increases with temperature (tested via cloud-point titration ).
Pre-saturate solvents with the compound to avoid recrystallization during kinetic studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 3-Cyanocyclobutyl acetate in novel reaction environments?
Methodological Answer:
- DFT calculations : Model electron density distribution to identify reactive sites (e.g., nitrile vs. acetate electrophilicity).
- MD simulations : Predict solvent effects on transition states in ring-opening reactions.
- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl esters) with reaction rates.
Validate predictions experimentally using stopped-flow kinetics or in situ FTIR .
Q. What strategies resolve contradictions in experimental data regarding the compound’s stability?
Methodological Answer:
- Multivariate analysis : Apply ANOVA to isolate variables (e.g., temperature vs. humidity contributions).
- Cross-validation : Compare accelerated stability testing (40°C/75% RH) with long-term storage data.
- Error mapping : Use Monte Carlo simulations to quantify uncertainty in degradation kinetics.
Publish raw datasets with confidence intervals to support reproducibility .
Q. How can researchers optimize analytical methods for detecting trace impurities in 3-Cyanocyclobutyl acetate?
Methodological Answer:
- SPME-GC/MS : Solid-phase microextraction enhances sensitivity for volatile byproducts (e.g., acetic anhydride).
- LC-QTOF-MS : Non-targeted screening identifies non-volatile impurities (e.g., dimerization products).
- Method robustness testing : Vary column temperatures and mobile-phase gradients to optimize resolution.
Include internal standards (e.g., deuterated analogs) for quantification accuracy .
Q. What in vitro models are suitable for assessing the biochemical interactions of 3-Cyanocyclobutyl acetate?
Methodological Answer:
- Lipid bilayer assays : Study membrane permeability using artificial phosphatidylcholine membranes.
- Enzyme inhibition studies : Test cytochrome P450 interactions via fluorescence-based activity assays .
- Cell viability assays : Use HepG2 or HEK293 cells to evaluate cytotoxicity (IC₅₀ via MTT assay).
Ensure metabolic stability by co-incubating with liver microsomes and NADPH cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
